8-Benzylpurine
Overview
Description
8-Benzylpurine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring this compound is characterized by the presence of a benzyl group attached to the eighth position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzylpurine typically involves the alkylation of purine derivatives. One common method is the reaction of purine with benzyl halides under basic conditions. For instance, purine can be reacted with benzyl chloride in the presence of a base such as potassium carbonate to yield this compound. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. Continuous flow biocatalysis, for example, can be employed to synthesize purine nucleoside esters, which can then be further modified to produce this compound. This method offers advantages such as improved yields, reduced reaction times, and the use of green solvents .
Chemical Reactions Analysis
Types of Reactions: 8-Benzylpurine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert this compound to its corresponding N-oxide derivatives.
Reduction: Reduction reactions can be used to modify the purine ring or the benzyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound N-oxide, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
8-Benzylpurine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives.
Biology: It is used in studies related to nucleic acid analogs and their interactions with enzymes and receptors.
Medicine: this compound derivatives have shown potential as antiviral and anticancer agents. They are being investigated for their ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals, leveraging its biological activity and chemical versatility
Mechanism of Action
The mechanism of action of 8-Benzylpurine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit purine nucleoside phosphorylase, an enzyme involved in purine metabolism, thereby exerting its biological effects .
Comparison with Similar Compounds
6-Benzylaminopurine: A synthetic cytokinin used in plant growth regulation.
8-Azaguanine: An antimetabolite with antineoplastic activity.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Comparison: 8-Benzylpurine is unique due to its specific benzyl substitution at the eighth position, which imparts distinct chemical and biological properties. Unlike 6-Benzylaminopurine, which is primarily used in plant biology, this compound has broader applications in medicine and industry. Compared to 8-Azaguanine and 8-Hydroxyquinoline, this compound offers a different mechanism of action and target specificity, making it a valuable compound for diverse research applications .
Properties
IUPAC Name |
8-benzyl-7H-purine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-2-4-9(5-3-1)6-11-15-10-7-13-8-14-12(10)16-11/h1-5,7-8H,6H2,(H,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIMMUMVJWYEMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=NC=NC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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